Trimebutine maleate

描述

Trimebutine maleate is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and postoperative paralytic ileus following abdominal surgery . It regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects . This compound is not FDA-approved but is available in several international markets .

准备方法

合成路线和反应条件

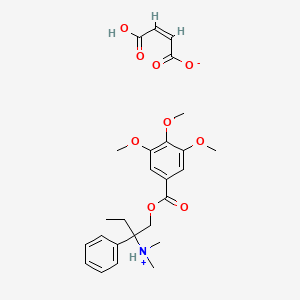

马来酸曲美布丁的合成涉及 3,4,5-三甲氧基苯甲酸与 2-(二甲氨基)-2-苯基丁醇的酯化反应 . 反应通常需要酸性催化剂,并在回流条件下进行。 所得的酯随后与马来酸反应形成马来酸曲美布丁 .

工业生产方法

马来酸曲美布丁的工业生产涉及一系列步骤,包括 3,4,5-三甲氧基苯甲酸的酯化,然后进行纯化和结晶工艺以获得最终产品 . 该工艺确保在各种条件下具有高生物利用度和稳定的释放性能 .

化学反应分析

反应类型

马来酸曲美布丁会经历几种类型的化学反应,包括:

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 可以使用硼氢化钠等还原剂.

取代: 取代反应通常涉及卤代烷等试剂.

主要形成的产物

科学研究应用

Pharmacological Mechanisms

Trimebutine maleate acts as an agonist at peripheral mu, kappa, and delta opiate receptors, influencing gastrointestinal motility and visceral sensitivity. It also modulates the release of gastrointestinal peptides, leading to enhanced gastric emptying and regulation of intestinal contractility. Its unique ability to address both hypermotility and hypomotility disorders makes it particularly suitable for treating conditions like irritable bowel syndrome .

Clinical Applications

1. Irritable Bowel Syndrome (IBS)

this compound has been extensively studied for its effectiveness in treating IBS. Numerous clinical trials have demonstrated significant improvements in abdominal pain, bloating, and overall symptom scores among patients treated with trimebutine compared to placebo groups. A meta-analysis involving 744 patients across 18 studies indicated that trimebutine significantly alleviates symptoms associated with IBS, particularly in cases of diarrhea-dominant IBS .

2. Functional Dyspepsia

Clinical studies have shown that this compound is effective in managing functional dyspepsia, especially when coexisting with diarrhea-dominant IBS. In a randomized controlled trial involving 129 patients, those treated with this compound experienced significant reductions in postprandial fullness, early satiation, and abdominal pain compared to control groups .

3. Postoperative Ileus

this compound has also been evaluated for its role in accelerating recovery from postoperative ileus. Studies have indicated that patients receiving trimebutine had shorter intervals to the passage of intestinal gas and resumption of bowel function compared to those receiving placebo. This effect is attributed to its ability to enhance gastrointestinal motility .

Study on Functional Dyspepsia

A prospective study involving pediatric outpatients aged 12-17 years suffering from functional dyspepsia found that treatment with this compound led to significant improvements in symptoms such as epigastric pain and nausea after three weeks of therapy. The treatment was well tolerated, indicating a favorable safety profile .

Efficacy in Adult Patients

In another multicenter randomized trial assessing the efficacy of this compound monotherapy for functional dyspepsia, results showed a marked decrease in symptom severity scores among participants after treatment. The study reinforced the compound's utility as a first-line therapy for managing dyspeptic symptoms .

Safety Profile

This compound is generally well tolerated, with most adverse effects being mild to moderate. Common side effects include dry mouth and constipation; however, serious reactions are rare. A notable case reported anaphylaxis associated with its use, highlighting the need for monitoring hypersensitivity reactions in susceptible individuals .

作用机制

马来酸曲美布丁通过几种机制发挥其作用:

阿片受体激动: 它作为外周μ,κ和δ阿片受体的激动剂.

钙通道调节: 马来酸曲美布丁阻止细胞外钙离子流入平滑肌细胞以及从细胞内储存中释放钙,从而导致肠蠕动减少.

胃肠道肽调节: 它调节胃肠道肽的释放,有助于其解痉作用.

相似化合物的比较

类似化合物

薄荷油: 用于治疗胃肠道疾病的解痉剂.

颠茄碱: 一种抗胆碱能药物,用于治疗各种胃肠道疾病.

二环己胺: 另一种用于治疗肠易激综合征的抗胆碱能药物.

独特之处

马来酸曲美布丁因其抗胆碱能和弱μ阿片受体激动剂的综合作用而独一无二,这为调节胃肠道运动和缓解疼痛提供了双重作用机制 . 与其他解痉剂不同,它不会显着改变正常的胃肠道运动 .

生物活性

Trimebutine maleate is a widely used spasmolytic agent primarily indicated for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome (IBS) and functional dyspepsia. Its unique pharmacological profile allows it to modulate gastrointestinal motility and provide relief from abdominal pain. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits a dual mechanism of action :

-

Spasmolytic Activity : It acts as a non-competitive spasmolytic agent, exerting effects similar to papaverine. Trimebutine inhibits contractions induced by acetylcholine, histamine, and serotonin while enhancing the activity of the gastrointestinal tract in cases of dysmotility. This activity is mediated through its interaction with various receptor types:

- Opiate Receptors : Trimebutine binds to mu, kappa, and delta opioid receptors with varying affinities, influencing gut motility and pain perception .

- Calcium Channels : At higher concentrations, it inhibits calcium influx through voltage-dependent L-type calcium channels, which reduces smooth muscle contractions .

- Ion Channel Modulation : The compound also affects potassium channels, further influencing muscle contraction dynamics .

- Regulation of Gastrointestinal Motility : Trimebutine normalizes abnormal intestinal transit times by either accelerating or decelerating peristalsis depending on the existing motility state. This regulatory effect is particularly noted in conditions like IBS where motility can be erratic .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating functional gastrointestinal disorders:

- Irritable Bowel Syndrome (IBS) : A randomized controlled trial involving 129 patients demonstrated significant reductions in abdominal pain and stool frequency disturbances after treatment with this compound. Approximately 70% of patients reported feeling better post-treatment, with a notable normalization in stool consistency .

- Functional Dyspepsia : In a study involving pediatric patients with functional dyspepsia, this compound significantly reduced symptoms such as epigastric pain and postprandial fullness after three weeks of treatment . The treatment was well-tolerated, with minimal adverse effects reported.

- Comparison with Other Treatments : In comparative studies against other antispasmodics like metoclopramide and papaverine, trimebutine was found to be more effective in enhancing gastrointestinal activity without causing significant side effects .

Safety Profile

This compound is generally well-tolerated. Common side effects include mild nausea and fatigue, which were reported in about 14% of participants in various studies. Serious adverse reactions are rare, making it a favorable option for long-term management of gastrointestinal disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of this compound:

属性

CAS 编号 |

34140-59-5 |

|---|---|

分子式 |

C22H29NO5.C4H4O4 C26H33NO9 |

分子量 |

503.5 g/mol |

IUPAC 名称 |

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |

InChI 键 |

FSRLGULMGJGKGI-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O |

手性 SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

58997-91-4 58997-92-5 34140-59-5 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Debridat Maleate Salt, Trimebutine Maleate, Trimebutine Modulon Polibutin Salt, Trimebutine Maleate TM 906 TM-906 TM906 Transacalm Trimebutine Trimebutine Maleate Trimebutine Maleate Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?

A1: this compound exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows this compound to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that this compound can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []

Q2: What evidence supports the efficacy of this compound in treating functional dyspepsia (FD)?

A2: Studies demonstrate that this compound effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining this compound with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.

Q3: How does this compound compare to other medications in treating irritable bowel syndrome (IBS)?

A3: Clinical trials suggest that this compound, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to this compound alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that this compound combined with Bifid Triple Viable might be more effective than this compound alone in reducing abdominal distension and diarrhea. []

Q4: Has the efficacy of this compound been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?

A4: Yes, this compound has shown promising results in treating IBS-D. Research indicates that combining this compound with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, this compound combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Research on the pharmacokinetic profile of this compound sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of this compound. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of this compound sustained-release tablets, indicating consistent drug release. []

Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of this compound?

A6: Yes, researchers have developed controlled-release formulations of this compound. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a this compound suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []

Q7: What analytical techniques are commonly employed to quantify this compound in biological samples?

A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine this compound concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze this compound and its metabolites in biological samples. []

Q8: What methods are used to ensure the quality and consistency of this compound formulations?

A8: Quality control measures for this compound dispersible tablets include UV spectrophotometry for determining this compound concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in this compound raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []

Q9: What are some potential areas of future research for this compound?

A9: Further research could explore the precise mechanisms underlying the dual action of this compound on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of this compound, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of this compound is another promising area for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。